5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzothiazole, pyridine, and thiophene moieties
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps :
Synthesis of Benzothiazol-2-ylamine: Aniline or 4-aminopyridine is converted to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine.
Formation of Thiazolo[5,4-b]pyridin-2-ylamine: The thiourea derivatives are cyclized to form thiazolo[5,4-b]pyridin-2-ylamine.
Condensation Reaction: The benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine are condensed with various aromatic and heteroaromatic aldehydes to obtain the final product.
Chemical Reactions Analysis
5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of metal-organic frameworks and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound shares some structural similarities but differs in its specific functional groups and applications.
Schiff Bases of Benzothiazol-2-ylamine and Thiazolo[5,4-b]pyridin-2-ylamine: These compounds are also derived from benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine but have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4OS3/c25-18(24-20-23-14(11-26-20)12-7-9-21-10-8-12)16-5-6-17(27-16)19-22-13-3-1-2-4-15(13)28-19/h1-11H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLDPCCGPPGIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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